molecular formula C11H20O6 B167083 Pent-4-enyl-D-glucopyranoside CAS No. 125631-33-6

Pent-4-enyl-D-glucopyranoside

Cat. No. B167083
M. Wt: 248.27 g/mol
InChI Key: NIFLCEUASFWSRL-YBTJCZCISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pent-4-enyl-D-glucopyranoside is a remarkable compound with potential applications in the research of various diseases, such as respiratory syncytial virus (RSV) and influenza virus . It belongs to the category of carbohydrates, nucleosides, and nucleotides . The IUPAC name of this compound is (2R,3S,4S,5R)-2-(hydroxymethyl)-6-pent-4-enoxyoxane-3,4,5-triol .


Synthesis Analysis

The α- and β-anomers of the conformationally restrained pent-4-enyl D-glucopyranosides have been synthesized . Each anomer was found to give stereospecifically the corresponding N-acetyl-α-D-glucopyranosylamines as the major products on treatment with N-bromosuccinimide in 1% aqueous acetonitrile .


Molecular Structure Analysis

The molecular formula of Pent-4-enyl-D-glucopyranoside is C11H20O6 . Its molecular weight is 248.27 . The InChI Key is NIFLCEUASFWSRL-YBTJCZCISA-N .


Chemical Reactions Analysis

The α- and β-anomers of the conformationally restrained pent-4-enyl D-glucopyranosides have been found to give stereospecifically the corresponding N-acetyl-α-D-glucopyranosylamines as the major products on treatment with N-bromosuccinimide in 1% aqueous acetonitrile . This reaction is part of the oxidative hydrolysis of conformationally restrained pent-4-enyl glycosides .

Scientific Research Applications

1. Precursors for Spacer Functionalities

Pent-4-enyl beta-D-glucopyranoside and its derivatives are excellent substrates for preparing a wide variety of spacer functionalities. These functionalities are used in the creation of neo-glycoconjugates, micelles, and liquid crystalline phases, which have significant implications for studying various biological and physiological phenomena of carbohydrates (Buskas, Söderberg, Konradsson, & Fraser-Reid, 2000).

2. Formation of N-acetyl-α-D-glucopyranosylamines

Pent-4-enyl D-glucopyranosides have been utilized in the synthesis of N-acetyl-α-D-glucopyranosylamines. This process involves the stereospecific transformation of the α- and β-anomers of the pent-4-enyl D-glucopyranosides, which is critical in organic and pharmaceutical chemistry (Ratcliffe & Fraser-Reid, 1989).

3. Generation of α-D-glucopyranosylacetonitrilium Ions

The α- and β-anomers of pent-4-enyl D-glucopyranoside have been used to generate α-D-glucopyranosylacetonitrilium ions, which have unique applications in molecular chemistry, particularly in the synthesis of imides and amides (Ratcliffe & Fraser-Reid, 1990).

4. Application in Liquid Chromatography

Pent-4-enyl-β-cyclodextrin has been synthesized and used for the separation of enantiomers in liquid chromatography. This demonstrates its utility in analytical chemistry, particularly in chiral separations (Ciucanu & König, 1994).

5. Synthesis of Multivalent Molecules

Pent-4-enyl-β-D-glucopyranosides have been used in the synthesis of symmetric multivalent molecules containing multiple carbohydrate substituents. These molecules have potential applications in molecular recognition and biochemistry (Binder & Schmid, 1995).

6. Glycosyl Transfer and Trisaccharide Synthesis

O-Isopropenyl glycosides, including pent-4-enyl-β-glucopyranosides, have been employed in glycosyl transfer reactions for the synthesis of trisaccharides. This is significant in carbohydrate chemistry and the synthesis of complex sugars (Chenault & Castro, 1994).

Safety And Hazards

The safety and hazards of Pent-4-enyl-D-glucopyranoside are not fully detailed in the sources retrieved. For comprehensive safety data, it is recommended to refer to the Safety Data Sheet (SDS) of the compound .

properties

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-pent-4-enoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h2,7-15H,1,3-6H2/t7-,8-,9+,10-,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFLCEUASFWSRL-YBTJCZCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pent-4-enyl-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pent-4-enyl-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
Pent-4-enyl-D-glucopyranoside
Reactant of Route 3
Reactant of Route 3
Pent-4-enyl-D-glucopyranoside
Reactant of Route 4
Pent-4-enyl-D-glucopyranoside
Reactant of Route 5
Pent-4-enyl-D-glucopyranoside
Reactant of Route 6
Pent-4-enyl-D-glucopyranoside

Citations

For This Compound
8
Citations
AJ Ratcliffe, B Fraser-Reid - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
… Reaction of the CC- and P-anomers of the pent-4-enyl D-glucopyranoside (10) with N-bromosuccinimide in dry acetonitrile generated stereospecifically the aD-…
Number of citations: 182 pubs.rsc.org
WH Binder, W Schmid - Monatshefte für Chemie/Chemical Monthly, 1995 - Springer
… 1.5 g (6.0 mmol) pent-4-enyl-/~-D-glucopyranoside (7) were treated with 1.31 g Nail (30.24 retool) and 3.61ml (30.24mmol) benzylbromide as described for compound 4. After …
Number of citations: 0 link.springer.com
AJ Ratcliffe, P Konradsson, BF Reid - Carbohydrate research, 1992 - Elsevier
… The N-glycopeptides α-Glc-(1→Asn and α-Glc-(1→6)-β-Glc-(1→6)-α-Glc-(1-→Asn have been synthesized efficiently from pent-4-enyl d-glucopyranoside derivatives. The methodology …
Number of citations: 37 www.sciencedirect.com
JMJ Ruiz, G Oßwald, M Petersen… - Journal of Molecular …, 2001 - Elsevier
Anomeric product mixtures obtained from simple acid-catalyzed Fischer glycosidation are conveniently resolved by application of glycosidase hydrolysis in aqueous medium to provide …
Number of citations: 18 www.sciencedirect.com
M Miljkovic, M Miljković - Carbohydrates: Synthesis, Mechanisms, and …, 2009 - Springer
… reports [67] that challenged the existence of RAE was the stereospecific formation of α-d-glucopyranosylacetonitrilium ion 79 when α- and β-anomers of pent-4-enyl d-glucopyranoside …
Number of citations: 2 link.springer.com
M Miljkovic - 2014 - Springer
… reports [59] that challenged the existence of RAE was the stereospecific formation of α-D-glucopyranosylacetonitrilium ion 71 when α- and β-anomers of pent-4-enyl D-glucopyranoside …
Number of citations: 16 link.springer.com
JR Merritt - 1994 - search.proquest.com
Complex oligosaccharides play critical roles in biological regulation, and the high-mannose tri-antenary glycopeptide has attracted special attention because of its presence on the …
Number of citations: 2 search.proquest.com
M Miljkovic, M Miljkovic - Electrostatic and Stereoelectronic Effects in …, 2014 - Springer
… reports [59] that challenged the existence of RAE was the stereospecific formation of α-d-glucopyranosylacetonitrilium ion 71 when α- and β-anomers of pent-4-enyl d-glucopyranoside …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.